molecular formula C24H25NO4 B2462738 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide CAS No. 929471-64-7

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide

Cat. No.: B2462738
CAS No.: 929471-64-7
M. Wt: 391.467
InChI Key: WRPKEJXVIBIBLT-UHFFFAOYSA-N
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Description

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its complex structure, which includes a benzofuran ring, a methoxybenzoyl group, and a cyclohexanecarboxamide moiety.

Properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-15-20-12-11-18(25-24(27)16-7-4-3-5-8-16)14-21(20)29-23(15)22(26)17-9-6-10-19(13-17)28-2/h6,9-14,16H,3-5,7-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPKEJXVIBIBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CCCCC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the methoxybenzoyl and cyclohexanecarboxamide groups. One common method for synthesizing benzofuran derivatives is the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild reaction conditions and functional group tolerance . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural configuration that includes:

  • Benzofuran Ring : Provides a core structure for biological activity.
  • Methoxybenzoyl Group : Enhances solubility and may influence biological interactions.
  • Cyclohexanecarboxamide Moiety : Contributes to the compound's overall stability and reactivity.

The molecular formula is C22H25N1O4C_{22}H_{25}N_{1}O_{4} with a molecular weight of approximately 365.44 g/mol.

Chemistry

Synthesis and Building Block : N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, including:

  • Oxidation : Introduction of oxygen-containing functional groups.
  • Reduction : Removal of functional groups or reduction of double bonds.
  • Substitution Reactions : Replacement of functional groups with nucleophiles.

Biology

Biological Activities : The compound has been investigated for its potential biological activities, particularly in:

  • Antimicrobial Properties : Exhibits activity against various pathogens, suggesting its use in developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in HepG2 (liver cancer) and MCF-7 (breast cancer) cells, correlating with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

Research assessing the antimicrobial properties revealed that the compound exhibited notable antibacterial effects against E. coli and S. aureus. Further investigations are ongoing to explore its potential as an antifungal agent.

Mechanism of Action

The mechanism by which N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling pathways.

Comparison with Similar Compounds

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide can be compared with other benzofuran derivatives and compounds with similar structures. Some similar compounds include:

    Benzimidazole derivatives: These compounds also contain a benzofuran ring and have been studied for their diverse biological activities.

    Other benzofuran derivatives: These compounds share the benzofuran core structure and may have similar chemical and biological properties

Biological Activity

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C24H25NO4C_{24}H_{25}NO_4 with a molecular weight of 393.46 g/mol. The compound features a benzofuran core, a methoxybenzoyl substituent, and a cyclohexanecarboxamide moiety.

The mechanism of action of this compound is not fully elucidated, but it is believed to interact with specific molecular targets, such as enzymes and receptors, modulating various biological processes. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds often exhibit significant anticancer activity. A study evaluating the cytotoxic effects of various benzofuran derivatives found that compounds with similar structural features to this compound showed promising results against multiple cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Notes
Compound AMCF-73.1Selective activity
Compound BHCT 1164.4Broad activity
This compoundVariousTBDFurther studies required

Antimicrobial Activity

In addition to anticancer properties, the compound may possess antimicrobial activity. Similar benzofuran derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating that this compound could also exhibit such properties.

Table 2: Antimicrobial Activity Comparison

Compound NameMicroorganism TestedMIC (µM)Activity
Compound CE. faecalis8Selective
Compound DS. aureus16Moderate
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group and the benzofuran core are critical for enhancing its biological efficacy. Studies have shown that modifications in the substituents can significantly alter the potency and selectivity of these compounds against various biological targets.

Case Studies

Several case studies have highlighted the potential of benzofuran derivatives in therapeutic applications:

  • Case Study on Anticancer Activity : A study demonstrated that benzofuran derivatives with halogen substitutions exhibited enhanced cytotoxicity against leukemia cells, suggesting that similar modifications could be explored for this compound to improve its anticancer properties .
  • Case Study on Antimicrobial Properties : Another investigation found that certain benzofuran derivatives displayed selective antibacterial activity against E. faecalis, emphasizing the need for further exploration into the antimicrobial potential of this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide, and how do reaction parameters influence yield?

Methodological Answer:
The synthesis involves constructing the benzofuran core followed by coupling with cyclohexanecarboxamide. Key steps include:

  • Benzofuran Synthesis : Use a cascade [3,3]-sigmatropic rearrangement/aromatization strategy to assemble the 3-methylbenzofuran moiety, as demonstrated in benzofuran-derived natural products .
  • Carboxamide Coupling : Copper-catalyzed alkylation or acylation reactions (e.g., reacting cyclohexanecarboxylic acid with halogenated intermediates under optimized conditions) .
  • Critical Parameters : Reaction temperature (60–80°C for amidation), stoichiometric ratios (1:2 for acid/halide), and purification via column chromatography (gradient elution with 20% EtOAc/hexane) to achieve >60% yield .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR, IR) during characterization be systematically resolved?

Methodological Answer:
Contradictions in spectroscopic data require cross-validation:

  • NMR Analysis : Compare experimental 1H^1H and 13C^{13}C NMR chemical shifts with density functional theory (DFT)-predicted values. For example, deviations in proton environments (e.g., methoxy or methyl groups) can be modeled using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • IR Validation : Assign vibrational modes (e.g., C=O stretch at ~1635 cm1^{-1}) by correlating experimental FT-IR peaks with computed spectra .
  • Reference Standards : Use structurally analogous compounds (e.g., N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) to benchmark spectral patterns .

Basic: What crystallographic techniques are optimal for resolving the solid-state structure of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure Solution : Employ SHELXT for phase determination via intrinsic phasing, followed by refinement with SHELXL (full-matrix least-squares on F2F^2) .
  • Visualization : Generate ORTEP diagrams (ORTEP-3) to illustrate anisotropic displacement parameters and hydrogen-bonding networks . For example, the methoxybenzoyl group may exhibit π-π stacking with adjacent aromatic rings .

Advanced: How can computational methods predict conformational stability and electronic properties of this compound?

Methodological Answer:

  • Conformational Analysis : Perform molecular dynamics (MD) simulations (e.g., AMBER force field) to assess rotational barriers of the cyclohexanecarboxamide group .
  • Electronic Properties : Use time-dependent DFT (TD-DFT) with CAM-B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and UV-Vis absorption spectra .
  • Intermolecular Interactions : Apply Hirshfeld surface analysis (via CrystalExplorer) to quantify contributions of hydrogen bonds (e.g., N–H⋯O) and van der Waals contacts in crystal packing .

Basic: Which analytical techniques are essential for confirming purity and structural integrity?

Methodological Answer:

  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%). Retention time shifts indicate impurities .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., exact mass ±0.001 Da) confirms molecular formula (e.g., C24_{24}H25_{25}NO4_4) .
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% tolerance) .

Advanced: How do substituents on the benzofuran ring influence reactivity and solid-state interactions?

Methodological Answer:

  • Electron-Donating Groups : Methoxy groups at the 3-position enhance electron density on the benzofuran ring, increasing susceptibility to electrophilic substitution (e.g., bromination) .
  • Steric Effects : 3-Methyl substitution reduces rotational freedom, favoring planar conformations that stabilize π-π interactions in crystal lattices .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (Td_{d}) correlated with substituent electronegativity. For example, methoxy groups may lower Td_{d} by ~20°C compared to chloro analogs .

Advanced: What strategies mitigate challenges in refining X-ray data for low-quality crystals?

Methodological Answer:

  • Twinned Data : Use SHELXL's TWIN/BASF commands to model twin domains. For partial occupancy, apply SUMP restraints to maintain sensible bond lengths .
  • Disordered Solvents : Mask electron density with SQUEEZE (in PLATON) to exclude poorly resolved solvent molecules .
  • Validation Tools : Cross-check with CIF validation reports (via checkCIF) to identify outliers in bond angles or R-factor discrepancies .

Basic: How is vibrational spectroscopy utilized to confirm functional groups in this compound?

Methodological Answer:

  • FT-IR Peaks : Identify key absorptions:
    • C=O stretch (amide I) at 1635–1680 cm1^{-1} .
    • N–H bend (amide II) at 1550–1600 cm1^{-1} .
    • Aromatic C–H stretches at 3000–3100 cm1^{-1} .
  • Raman Spectroscopy : Detect symmetric vibrations (e.g., benzofuran ring breathing modes at ~1000 cm1^{-1}) obscured in IR .

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